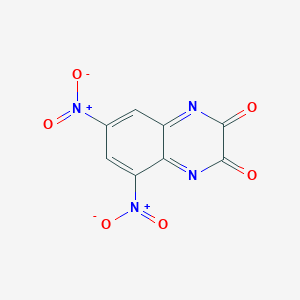

5,7-Dinitroquinoxaline-2,3-dione

概要

準備方法

MNQXの合成には、トリエチルアミンと硫酸の存在下で、2-メチル-5-ニトロアニリンと5-メトキシインドールを縮合させる工程が含まれます。 その後、生成物を亜ジチオン酸ナトリウムを使用してMNQXに還元します。

化学反応の分析

MNQXは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: MNQXは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: MNQXの還元には、通常、亜ジチオン酸ナトリウムなどの試薬が関与し、ニトロ基をアミノ基に還元します。

置換: MNQXは、特にニトロ基で置換反応を起こす可能性があり、適切な条件下で他の官能基に置き換えることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、亜ジチオン酸ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Neuroprotection

DNQX has been extensively studied for its neuroprotective properties against excitotoxicity caused by glutamate and N-methyl-D-aspartate (NMDA). Research indicates that DNQX can block the cytotoxic effects associated with these neurotransmitters, providing a protective effect in models of neurodegenerative diseases such as Alzheimer's and ischemic stroke .

Synaptic Plasticity and Learning

Studies have highlighted DNQX's role in understanding synaptic plasticity—the ability of synapses to strengthen or weaken over time. By inhibiting AMPA receptors, DNQX helps elucidate the mechanisms underlying learning and memory processes .

Behavioral Studies

In behavioral neuroscience, DNQX is used to investigate the effects of glutamate receptor antagonism on various behaviors. For instance, it has been shown to affect anxiety-like behaviors in rodent models by modulating serotonergic activity in the dorsal raphe nucleus .

Neuroprotective Effects

A study demonstrated that DNQX effectively blocked NMDA-induced neurotoxicity in vitro, showcasing its potential as a therapeutic agent for conditions like traumatic brain injury . The findings suggest that by antagonizing NMDA receptors, DNQX can significantly reduce neuronal death caused by excitotoxicity.

Impact on Learning and Memory

Research involving rat models showed that administration of DNQX impaired performance in memory tasks that rely on hippocampal function, indicating its critical role in synaptic plasticity related to learning processes .

作用機序

MNQXは、N-メチル-D-アスパラギン酸受容体のグリシン部位に結合することによりその効果を発揮し、それによってその活性化を阻害します。この阻害は、カルシウムイオンの流入を阻止し、これはシナプス可塑性と神経伝達の受容体の役割にとって重要です。 MNQXは、AMPA受容体およびカイネイト受容体でもアンタゴニストとして作用しますが、効力は弱いです。 .

類似の化合物との比較

MNQXは、CNQX(6-シアノ-7-ニトロキノキサリン-2,3-ジオン)などの他のキノキサリン誘導体に構造的に関連しています。 両方の化合物はN-メチル-D-アスパラギン酸受容体におけるアンタゴニストとして作用しますが、MNQXはCNQXと比較してグリシン部位でより強力です。 。その他の類似の化合物には、DNQX(6,7-ジニトロキノキサリン-2,3-ジオン)とNBQX(2,3-ジヒドロキシ-6-ニトロ-7-スルファモイル-ベンゾ[f]キノキサリン)があり、これらもイオンチャネル型グルタミン酸受容体のアンタゴニストとして作用します。

結論

MNQXは、特に神経学的プロセスの研究と潜在的な治療応用において、科学研究において貴重な化合物です。その独特の特性とN-メチル-D-アスパラギン酸受容体に対する強力なアンタゴニスト効果は、シナプス可塑性と神経伝達を理解するための重要なツールとなります。

類似化合物との比較

MNQX is structurally related to other quinoxaline derivatives, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). While both compounds act as antagonists at the N-methyl-D-aspartate receptor, MNQX is more potent at the glycine site compared to CNQX . Other similar compounds include DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), which also act as antagonists at ionotropic glutamate receptors.

Conclusion

MNQX is a valuable compound in scientific research, particularly in the study of neurological processes and potential therapeutic applications. Its unique properties and potent antagonistic effects on the N-methyl-D-aspartate receptor make it a significant tool for understanding synaptic plasticity and neurotransmission.

生物活性

5,7-Dinitroquinoxaline-2,3-dione (DNQX) is a well-studied compound known for its significant biological activities, particularly as a selective antagonist of ionotropic glutamate receptors. This article delves into its mechanisms of action, neuroprotective properties, and potential therapeutic applications based on diverse research findings.

DNQX is classified as a competitive antagonist at both AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors (iGluRs). Its chemical structure allows it to effectively inhibit excitatory neurotransmission mediated by these receptors, which are crucial in various neurological processes.

Key Mechanisms:

- Receptor Antagonism : DNQX selectively binds to AMPA and kainate receptors, blocking their activation by glutamate. This action is vital in preventing excitotoxicity associated with conditions like stroke and neurodegenerative diseases .

- Neuroprotective Effects : Studies indicate that DNQX exhibits neuroprotective properties against glutamate-induced neurotoxicity. It effectively mitigates the cytotoxic effects of N-methyl-D-aspartate (NMDA) by antagonizing glycine co-agonist activity at the NMDA receptor-channel complex .

Neuroprotection

Research has demonstrated that DNQX protects neurons from excitotoxic damage. For instance, in rat models, DNQX administration significantly reduced neuronal death caused by excessive glutamate exposure .

Behavioral Studies

In behavioral neuroscience, DNQX has been shown to influence addiction-related behaviors. It can block the acquisition of conditioned place preference for cocaine in rodent models, indicating its role in modulating dopaminergic pathways associated with reward mechanisms .

Case Studies

- Neurotoxicity Mitigation : A study found that DNQX effectively reduced the neurotoxic effects of kainate in hippocampal slices, suggesting its potential use in preventing damage during ischemic events .

- Behavioral Sensitization : In experiments involving amphetamine-induced sensitization in mice, DNQX was able to block both the onset and expression of sensitization without altering the overall effects of amphetamine itself. This indicates a specific role for AMPA receptors in the sensitization process .

特性

IUPAC Name |

5,7-dinitroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJVOWTLOXTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154993 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125910-83-0 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。